molecular formula C12H13NO2 B1370264 5-Methyl-2-p-tolyloxazole-4-methanol

5-Methyl-2-p-tolyloxazole-4-methanol

Cat. No.: B1370264
M. Wt: 203.24 g/mol
InChI Key: VDDBRZJNFWSEGV-UHFFFAOYSA-N
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Description

5-Methyl-2-p-tolyloxazole-4-methanol is an oxazole derivative characterized by a hydroxymethyl (-CH$_2$OH) group at position 4, a methyl group at position 5, and a para-tolyl (p-tolyl) substituent at position 2. Oxazole derivatives are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-13-11(7-14)9(2)15-12/h3-6,14H,7H2,1-2H3

InChI Key

VDDBRZJNFWSEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Oxazole Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Hydrochloride Stability (°C) Key Functional Groups
This compound 2: p-tolyl; 4: -CH$2$OH; 5: -CH$3$ Not reported Not reported Hydroxymethyl, methyl, aryl
2-Phenyl-5-γ-tolyloxazole 2: Phenyl; 5: p-tolyl 81 180 (decomp.) Aryl, methyl
5-γ-p-Methyl-2-γ-tolyloxazole 2: p-tolyl; 5: -CH$_3$ 90 179 (decomp.) Methyl, aryl
5-Phenyl-2-piperonyloxazole 2: Piperonyl; 5: Phenyl 116–117 193 (decomp.) Aryl, methoxy

Key Observations:

  • Hydroxymethyl vs. Methyl/Methoxy Groups: The hydroxymethyl group in this compound is expected to increase polarity compared to methyl or methoxy substituents (e.g., in 5-γ-p-Methyl-2-γ-tolyloxazole or 5-Phenyl-2-piperonyloxazole). This could enhance solubility in polar solvents like water or ethanol but reduce thermal stability, as seen in lower melting points for polar analogs (e.g., 4-hydroxymethyl-5-methyloxazole derivatives in lack reported melting points, suggesting instability during characterization).
  • Aryl Substituent Effects: The para-tolyl group at position 2 provides steric bulk and electron-donating properties, similar to phenyl or piperonyl groups.

Stability and Reactivity

  • Hydrochloride Salts: Many oxazole derivatives form stable hydrochloride salts, but the hydroxymethyl group in this compound may reduce salt stability compared to analogs like 2-Phenyl-5-γ-tolyloxazole (hydrochloride decomp. at 180°C).
  • Oxidative Sensitivity : The hydroxymethyl group is prone to oxidation, unlike methyl or methoxy substituents. This could limit the compound’s utility under oxidative conditions unless stabilized.

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